benzyl N-(11-aminoundecyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

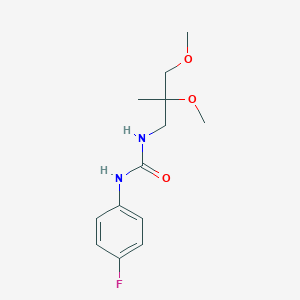

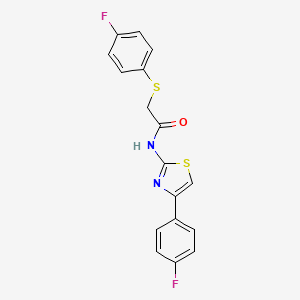

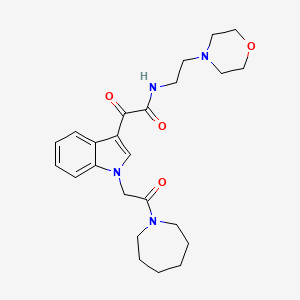

Benzyl N-(11-aminoundecyl)carbamate is a chemical compound with the molecular formula C19H32N2O2 and a molecular weight of 320.477. It is a derivative of benzyl carbamate, which is an organic compound with the formula C6H5CH2OC(O)NH2 .

Synthesis Analysis

Benzyl carbamate, a precursor to benzyl N-(11-aminoundecyl)carbamate, can be synthesized from benzyl chloroformate with ammonia . Carbamates, in general, can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of benzyl carbamate, a related compound, is C6H5CH2OC(O)NH2 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .Physical And Chemical Properties Analysis

Benzyl carbamate, a related compound, is a white solid that is soluble in organic solvents and moderately soluble in water . It has a molecular weight of 151.16 .Applications De Recherche Scientifique

Analytical and Bioanalytical Applications

A study described the use of a derivatizing agent, closely related to benzyl N-(11-aminoundecyl)carbamate, for the improved analysis of amino acids by HPLC with fluorescence detection. This agent demonstrated significant sensitivity and specificity in detecting trace levels of amino acids, making it a powerful tool for analyzing the chemical compositions of complex biological samples like hydrolyzed bee pollen. The method allowed for the quantitative analysis of difficult-to-determine amino acids, showing potential for broad applications in bioanalytical chemistry (J. You et al., 2007).

Material Science and Gel Formation

In material science, benzyl and tert-butyl carbamate derivatives of 1,ω-amino acids, similar to benzyl N-(11-aminoundecyl)carbamate, have been studied for their ability to gelate polar organic solvents and water. These compounds can gelate at very low concentrations due to multiple force contributions—H-bond, van der Waals, and ionic interactions. This property is particularly valuable for designing new materials with potential applications in drug delivery, environmental remediation, and as scaffolds in tissue engineering (A. D'Aléo et al., 2007).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, research has focused on the use of carbonyldiimidazole for the eco-friendly and mechanochemical preparation of carbamates, including those related to benzyl N-(11-aminoundecyl)carbamate. This approach provides a sustainable method for synthesizing carbamates under mild conditions without the need for activation, highlighting its potential for green chemistry applications (Marialucia Lanzillotto et al., 2015).

Environmental Biodegradation

Regarding environmental applications, the degradation of carbendazim, a fungicide structurally related to carbamates, by Rhodococcus erythropolis has been studied. This research is crucial for developing bioremediation strategies to mitigate the environmental impact of carbamate pesticides. The isolated strain efficiently degraded carbendazim, suggesting that similar microbial degradation pathways could be explored for benzyl N-(11-aminoundecyl)carbamate and related compounds, potentially offering a biological solution to remove these chemicals from contaminated environments (Xinjian Zhang et al., 2013).

Safety and Hazards

Benzyl carbamate may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Propriétés

IUPAC Name |

benzyl N-(11-aminoundecyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O2/c20-15-11-6-4-2-1-3-5-7-12-16-21-19(22)23-17-18-13-9-8-10-14-18/h8-10,13-14H,1-7,11-12,15-17,20H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMBDSJEQFMSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)

![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)

![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2766946.png)